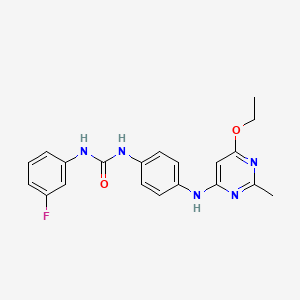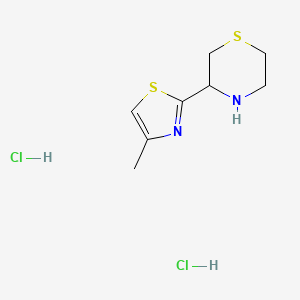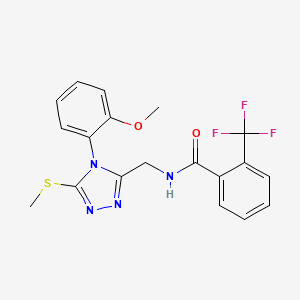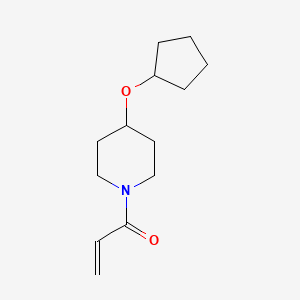![molecular formula C19H22ClN5O2 B2486030 N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide CAS No. 2034591-91-6](/img/structure/B2486030.png)
N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide" involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, Teng Da-wei (2013) outlined the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a] piperazine from propynol and diazomethane through a sequence of reactions including condensation, oxidation, reductive amination, chlorination, and cyclization, which could provide insights into related synthetic pathways (Teng Da-wei, 2013).
Molecular Structure Analysis
The molecular structure of such compounds features a combination of several ring systems and functional groups. Structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the configuration and conformation of the molecule. For example, the structural analysis of related compounds has been detailed by Xiaojing Zhang et al. (2006), where the molecular geometry and intermolecular interactions were elucidated through crystallographic studies (Xiaojing Zhang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and interaction of these compounds with other chemical entities can be significantly varied, depending on their functional groups and molecular structure. For instance, the study by A. Mallams et al. (1998) provides insights into the reactivity of similar compounds, exploring their potential as inhibitors through various synthetic modifications (A. Mallams et al., 1998).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are often determined experimentally and can provide insights into the compound's stability, formulation potential, and application scope.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards specific reagents, and stability under various conditions, define the compound's functional applications and handling requirements. For example, studies like those by Wan-Sin Loh et al. (2010) discuss the hydrogen bonding and molecular interactions based on the structure, contributing to our understanding of the compound's chemical properties (Wan-Sin Loh et al., 2010).
Applications De Recherche Scientifique
Synthesis and Characterization
Research on similar compounds has focused on the synthesis and structural characterization, employing techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. For instance, studies have detailed the synthesis of related piperazine and triazolo-pyrazine derivatives, showcasing methods to obtain these compounds in good to high yields and their antimicrobial evaluation against various strains (Patil et al., 2021). Similarly, novel pyrazole carboxamide derivatives containing a piperazine moiety have been synthesized, with their structure confirmed by spectral and X-ray crystal analysis (Hong-Shui Lv et al., 2013).
Antimicrobial Activity
Several studies have reported on the antimicrobial activity of related compounds. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and their evaluation against a range of microbial strains highlight the potential of these compounds in developing new antimicrobial agents (P. Karthikeyan et al., 2014). This opens avenues for the application of the compound in antimicrobial research, given its structural similarity and potential for activity modification.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-6-1-2-7-16(15)21-19(27)24-11-9-23(10-12-24)18(26)17-13-14-5-3-4-8-25(14)22-17/h1-2,6-7,13H,3-5,8-12H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGVQAYAGVWLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2485955.png)
![Ethyl 4-[[6,7-dimethoxy-2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2485956.png)
![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)

![N-(4-chlorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2485960.png)
![(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2485961.png)
![N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2485963.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)
![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)

